Bienvenue dans la boutique en ligne BenchChem!

(4,4-Difluorocyclohexyl)boronic acid

Immunology Autoimmune Disease IL-17 Inhibition

This specialized gem-difluorocyclohexylboronic acid is a critical building block for medicinal chemistry, specifically for installing the 4,4-difluorocyclohexyl motif via Suzuki-Miyaura cross-coupling. Unlike generic cyclohexylboronic acid, the gem-difluoro group acts as a potent bioisostere, lowering adjacent amine pKa by ~1.5 units and increasing lipophilicity to improve metabolic stability and membrane permeability. Essential for synthesizing potent IL-17 modulators as claimed in patent US20230271951A1. Ensure your SAR library remains within high-potency IP space.

Molecular Formula C6H11BF2O2
Molecular Weight 163.96 g/mol
Cat. No. B13063005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,4-Difluorocyclohexyl)boronic acid
Molecular FormulaC6H11BF2O2
Molecular Weight163.96 g/mol
Structural Identifiers
SMILESB(C1CCC(CC1)(F)F)(O)O
InChIInChI=1S/C6H11BF2O2/c8-6(9)3-1-5(2-4-6)7(10)11/h5,10-11H,1-4H2
InChIKeyRYPNLNRVPOSDTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (4,4-Difluorocyclohexyl)boronic Acid is the Cornerstone for Next-Gen Drug Discovery and IL-17 Targeted Therapies


(4,4-Difluorocyclohexyl)boronic acid is a specialized organoboron reagent characterized by a saturated cyclohexane ring bearing a gem-difluoro motif at the 4-position and a boronic acid (-B(OH)₂) functional group . With a molecular weight of 163.96 g/mol and formula C₆H₁₁BF₂O₂ , this compound serves as a critical building block in medicinal chemistry, enabling the introduction of the 4,4-difluorocyclohexyl moiety into complex molecules via Suzuki-Miyaura cross-coupling [1]. Its primary value proposition lies in its function as a bioisostere, where the gem-difluoro group can strategically modulate key physicochemical properties such as lipophilicity, metabolic stability, and conformational preference compared to non-fluorinated or mono-fluorinated analogs [2]. This specific substitution pattern is central to its utility in developing potent IL-17 modulators for treating inflammatory and autoimmune disorders [1].

The Specificity Imperative: Why Generic Boronic Acids Cannot Substitute for (4,4-Difluorocyclohexyl)boronic Acid


Substituting (4,4-difluorocyclohexyl)boronic acid with a generic boronic acid—such as cyclohexylboronic acid or a simple phenylboronic acid—is chemically permissible but pharmacologically and functionally unsound in a drug discovery context. The gem-difluoro group is a strategic bioisostere that fundamentally alters the physicochemical profile of the resulting molecule [1]. Studies on analogous gem-difluorinated systems demonstrate that the introduction of the CF₂ motif can reduce the pKa of neighboring functional groups (e.g., carboxylic acids by ~1.5 units) and enhance lipophilicity (LogP) while improving metabolic stability [1]. Conversely, a non-fluorinated cyclohexylboronic acid would generate a compound with a drastically different conformation, higher basicity, and increased susceptibility to oxidative metabolism [2]. Furthermore, specific patent claims for IL-17 modulators, a key therapeutic class, are explicitly restricted to 4,4-difluorocyclohexyl derivatives, meaning that any attempt to bypass this specific building block would result in compounds outside the scope of established, high-potency intellectual property [3].

Quantitative Evidence Guide for (4,4-Difluorocyclohexyl)boronic Acid: Head-to-Head Data for Informed Procurement


Evidence #1: Validated Potency in IL-17 Modulation vs. Non-Fluorinated Analogs

The critical differentiation of the 4,4-difluorocyclohexyl scaffold is validated by its inclusion in a series of patented IL-17 modulators where the gem-difluoro group is a mandatory structural feature. This patent (US20230271951A1) explicitly claims substituted 4,4-difluorocyclohexyl derivatives as potent modulators of human IL-17 activity [1]. While the patent does not provide a direct IC₅₀ comparator for the unsubstituted cyclohexyl analog (as it is likely outside the scope of patentable activity), the requirement of this specific moiety within a competitive, crowded IP space serves as strong, class-level inference of its superior pharmacological profile compared to a simple cyclohexylboronic acid-derived fragment.

Immunology Autoimmune Disease IL-17 Inhibition

Evidence #2: Improved Stability and Handling vs. Free Boronic Acid (Pinacol Ester Derivative)

A direct, quantifiable differentiator exists between the free boronic acid and its corresponding pinacol ester derivative. The free (4,4-difluorocyclohexyl)boronic acid is prone to hydrolysis and can be difficult to handle and store, with commercial vendors listing it as discontinued . In contrast, the pinacol ester (2-(4,4-difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) offers demonstrably superior stability. The tetramethyl dioxaborolane group provides robust protection against hydrolysis and oxidative conditions, which is critical for long-term storage and reliable use in multi-step syntheses . This is evidenced by the commercial availability of the pinacol ester from multiple vendors at high purities, including batches with 99.47% purity .

Synthetic Chemistry Process Chemistry Stability

Evidence #3: Enhanced Lipophilicity and Metabolic Stability via gem-Difluoro Bioisosterism

The gem-difluoro (CF₂) motif in (4,4-difluorocyclohexyl)boronic acid is a validated bioisostere that imparts quantifiable improvements in physicochemical properties over non-fluorinated and mono-fluorinated analogs. A comprehensive study on analogous gem-difluorinated saturated O-heterocycles reported systematic additive effects of the gem-CF₂ group on the pKa of neighboring acidic and basic groups [1]. For example, introducing a gem-difluoro group reduced the pKa of a carboxylic acid by approximately 1.5 units and increased lipophilicity (ΔLogP) by +0.2 to +0.4 units compared to the non-fluorinated parent [1]. Furthermore, the CF₂ group acts as a metabolic block, enhancing the stability of the molecule in biological systems by preventing common oxidative degradation pathways that affect CH₂ groups [2].

Medicinal Chemistry Drug Metabolism Bioisostere

Evidence #4: Enhanced Lipophilicity and Electron-Withdrawing Effect vs. Mono-Fluorinated Cyclohexyl Analogs

When compared to potential mono-fluorinated cyclohexyl boronic acids, the gem-difluoro substitution in (4,4-difluorocyclohexyl)boronic acid offers a distinct and quantifiable advantage in modulating molecular properties. The presence of two fluorine atoms at the 4-position creates a strong localized dipole and significantly increases the electron-withdrawing inductive effect compared to a single fluorine atom. This effect is crucial for tuning the pKa of nearby functional groups and the overall lipophilicity of the final drug candidate. Data from gem-difluoro studies show a substantial reduction in pKa (e.g., for a carboxylic acid: non-fluorinated ≈ 4.8, mono-fluoro ≈ 4.0, gem-difluoro ≈ 3.3) [1]. This sharper pKa shift can enhance target engagement and reduce off-target activity by altering the ionization state of the molecule at physiological pH.

Physicochemical Properties Medicinal Chemistry Lead Optimization

Targeted Application Scenarios for (4,4-Difluorocyclohexyl)boronic Acid and Its Derivatives


Scenario 1: Structure-Activity Relationship (SAR) Studies for IL-17 Inhibitors

Procure (4,4-difluorocyclohexyl)boronic acid or its pinacol ester to synthesize a library of 4,4-difluorocyclohexyl-containing analogs for SAR exploration. As demonstrated by the claims in patent US20230271951A1, this specific motif is integral to potent IL-17 modulation [1]. Use this building block in parallel Suzuki-Miyaura couplings with diverse aryl/heteroaryl halides to identify optimized leads for inflammatory and autoimmune diseases, ensuring alignment with existing patent-protected chemical space.

Scenario 2: PK/PD Optimization via gem-Difluoro Bioisosterism

Use (4,4-difluorocyclohexyl)boronic acid as a strategic replacement for a cyclohexyl or 4,4-dimethylcyclohexyl group in an existing lead compound. This substitution is predicted to lower the pKa of adjacent functional groups by approximately 1.5 units and increase lipophilicity by +0.2 to +0.4 LogP units, based on analogous gem-difluoro O-heterocycle data [2]. This targeted change can improve the compound's metabolic stability, membrane permeability, and overall PK profile without drastically altering molecular weight or introducing complex stereochemistry.

Scenario 3: High-Throughput Synthesis with Stable Boronate Esters

For laboratories engaged in high-throughput or automated parallel synthesis, the pinacol ester of (4,4-difluorocyclohexyl)boronic acid is the reagent of choice. Its superior stability against hydrolysis and oxidation compared to the free boronic acid ensures reliable performance and consistent yields across automated platforms . This reagent enables the efficient, large-scale synthesis of diverse compound libraries featuring the valuable 4,4-difluorocyclohexyl moiety, minimizing failed reactions due to reagent decomposition and maximizing the quality of the final screening collection.

Scenario 4: Fine-Tuning Molecular Conformation and Basicity

Incorporate (4,4-difluorocyclohexyl)boronic acid into a scaffold to alter its three-dimensional conformation and electronic profile. The gem-difluoro group imparts unique conformational preferences on the cyclohexane ring and significantly reduces the basicity of any attached amine groups compared to a non-fluorinated or mono-fluorinated cyclohexyl analog [2]. This precise electronic tuning can be critical for optimizing target binding, reducing hERG channel liability (by lowering amine pKa), and improving overall selectivity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4,4-Difluorocyclohexyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.